molecular formula C36H35NO11 B10832304 [11-[4,5-Dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-4-(2-oxo-1,3-dioxolan-4-yl)-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 7-methoxy-2,5-dimethylnaphthalene-1-carboxylate CAS No. 123760-07-6

[11-[4,5-Dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-4-(2-oxo-1,3-dioxolan-4-yl)-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 7-methoxy-2,5-dimethylnaphthalene-1-carboxylate

Cat. No.: B10832304
CAS No.: 123760-07-6
M. Wt: 657.7 g/mol
InChI Key: FYQZGCBXYVWXSP-UHFFFAOYSA-N
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Description

Zinostatin stimalamer, also known as SMANCS, is a polymer-conjugated derivative of neocarzinostatin. It is primarily used as an anticancer agent, particularly for the treatment of hepatocellular carcinoma. The compound is synthesized by conjugating one molecule of neocarzinostatin with two molecules of poly(styrene-co-maleic acid), resulting in a potent chemotherapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zinostatin stimalamer involves the conjugation of neocarzinostatin with poly(styrene-co-maleic acid). The reaction conditions typically include the use of organic solvents and controlled temperature to ensure the stability of the neocarzinostatin molecule during the conjugation process .

Industrial Production Methods: Industrial production of zinostatin stimalamer involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as chromatography to remove any unreacted starting materials and by-products. The final product is formulated into a lipophilic emulsion for intra-arterial administration .

Chemical Reactions Analysis

Types of Reactions: Zinostatin stimalamer undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can result in reduced forms of the compound .

Scientific Research Applications

Zinostatin stimalamer has a wide range of scientific research applications, including:

Mechanism of Action

Zinostatin stimalamer exerts its effects by intercalating into DNA, which interferes with the replication process of cancer cells. It binds tightly to the DNA strands, causing breaks and inhibiting the synthesis of nucleic acids and proteins, which are crucial for cell division and growth. This leads to the suppression of tumor growth and induction of cell death .

Comparison with Similar Compounds

Uniqueness: Zinostatin stimalamer is unique due to its polymer-conjugated structure, which enhances its lipophilicity and allows for targeted delivery to tumor cells. This results in improved efficacy and reduced systemic toxicity compared to its parent compound, neocarzinostatin .

Properties

CAS No.

123760-07-6

Molecular Formula

C36H35NO11

Molecular Weight

657.7 g/mol

IUPAC Name

[11-[4,5-dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-4-(2-oxo-1,3-dioxolan-4-yl)-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 7-methoxy-2,5-dimethylnaphthalene-1-carboxylate

InChI

InChI=1S/C36H35NO11/c1-17-9-10-22-18(2)13-21(42-5)15-24(22)28(17)33(40)45-25-14-20-11-12-36(27-16-43-35(41)46-27)26(48-36)8-6-7-23(20)32(25)47-34-29(37-4)31(39)30(38)19(3)44-34/h7,9-10,13-15,19,25-27,29-32,34,37-39H,16H2,1-5H3

InChI Key

FYQZGCBXYVWXSP-UHFFFAOYSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC\2[C@@H](C=C3/C2=C\C#C[C@@H]4[C@@](O4)(C#C3)[C@@H]5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)C)NC)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C=C3C2=CC#CC4C(O4)(C#C3)C5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)C)NC)O)O

Origin of Product

United States

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